molecular formula C13H17NO2 B14843757 5-Cyclopropoxy-2-isopropylbenzamide

5-Cyclopropoxy-2-isopropylbenzamide

Cat. No.: B14843757
M. Wt: 219.28 g/mol
InChI Key: ZPBJCTYXDCOFDS-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-isopropylbenzamide is a chemical compound with the molecular formula C13H17NO2 and a molecular weight of 219.28 g/mol . This compound is characterized by the presence of a cyclopropoxy group and an isopropyl group attached to a benzamide core. It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-2-isopropylbenzamide typically involves the reaction of 5-hydroxy-2-isopropylbenzoic acid with cyclopropyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting intermediate is then converted to the benzamide derivative through an amide coupling reaction using reagents like N,N’-dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-isopropylbenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

5-Cyclopropoxy-2-isopropylbenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-isopropylbenzamide involves its interaction with specific molecular targets. The cyclopropoxy group imparts conformational rigidity to the molecule, enhancing its binding affinity to target proteins. The isopropyl group contributes to the hydrophobic interactions, stabilizing the compound-protein complex. These interactions can modulate the activity of enzymes or receptors, leading to the desired biological effects .

Comparison with Similar Compounds

Uniqueness: 5-Cyclopropoxy-2-isopropylbenzamide is unique due to its specific combination of cyclopropoxy and isopropyl groups attached to a benzamide core. This unique structure imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry .

Properties

Molecular Formula

C13H17NO2

Molecular Weight

219.28 g/mol

IUPAC Name

5-cyclopropyloxy-2-propan-2-ylbenzamide

InChI

InChI=1S/C13H17NO2/c1-8(2)11-6-5-10(16-9-3-4-9)7-12(11)13(14)15/h5-9H,3-4H2,1-2H3,(H2,14,15)

InChI Key

ZPBJCTYXDCOFDS-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)OC2CC2)C(=O)N

Origin of Product

United States

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